molecular formula C7H9ClN4 B13190231 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile

2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile

Cat. No.: B13190231
M. Wt: 184.62 g/mol
InChI Key: OSUXKJQDNSBPPH-UHFFFAOYSA-N
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Description

2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro and aminoethyl substitution, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the target compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The chloro and aminoethyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylimidazole: Lacks the chloro substitution but shares the aminoethyl group.

    2-Chloroimidazole: Contains the chloro group but lacks the aminoethyl substitution.

    Histidine: A naturally occurring amino acid with an imidazole side chain.

Uniqueness

2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile is unique due to the presence of both chloro and aminoethyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other imidazole derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-2-chloroimidazol-4-yl]acetonitrile

InChI

InChI=1S/C7H9ClN4/c8-7-11-5-6(1-2-9)12(7)4-3-10/h5H,1,3-4,10H2

InChI Key

OSUXKJQDNSBPPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)Cl)CCN)CC#N

Origin of Product

United States

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